molecular formula C14H13FN2O2S B12494030 2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

Cat. No.: B12494030
M. Wt: 292.33 g/mol
InChI Key: QWQPAPQXQSPFOQ-UHFFFAOYSA-N
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Description

2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzothiazine ring fused with an azepine ring, which is further substituted with a fluorine atom and a carbonitrile group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable benzothiazine derivative with an azepine precursor in the presence of a fluorinating agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0-25°C. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor or receptor modulator. In medicine, the compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it is used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The specific molecular targets and pathways involved depend on the particular application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

2-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide can be compared with other similar compounds, such as 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide and 2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide . These compounds share similar core structures but differ in their substituents, which can lead to differences in their chemical and biological properties. The presence of a fluorine atom in this compound, for example, may enhance its stability or alter its reactivity compared to its chloro or unsubstituted counterparts.

Properties

Molecular Formula

C14H13FN2O2S

Molecular Weight

292.33 g/mol

IUPAC Name

2-fluoro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile

InChI

InChI=1S/C14H13FN2O2S/c15-10-5-6-13-12(8-10)17-7-3-1-2-4-11(17)14(9-16)20(13,18)19/h5-6,8H,1-4,7H2

InChI Key

QWQPAPQXQSPFOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(S(=O)(=O)C3=C(N2CC1)C=C(C=C3)F)C#N

Origin of Product

United States

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